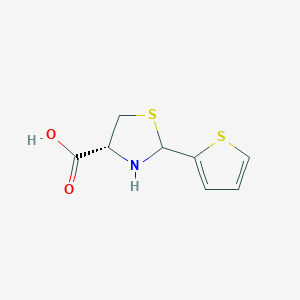

(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is a chiral compound with a unique structure that includes a thiophene ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with a thiazolidine derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of thiophene-2-carboxylic acid and the amine group of the thiazolidine derivative. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure the retention of the chiral center.

Industrial Production Methods

Industrial production of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), iodine (I2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated thiophene derivatives

Scientific Research Applications

®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiophene and thiazolidine rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the thiazolidine ring.

Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the thiophene ring.

2-Thiophen-2-ylthiazolidine: Similar structure but without the carboxylic acid group.

Uniqueness

®-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is unique due to the combination of the thiophene and thiazolidine rings, which confer distinct chemical and biological properties

Biological Activity

(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, a derivative of thiazolidine-4-carboxylic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are characterized by their heterocyclic structure, which contributes to their biological properties. These compounds have been investigated for various pharmacological activities such as antioxidant , antimicrobial , and anticancer effects.

Biological Activities

-

Antioxidant Activity

- Research has demonstrated that thiazolidine derivatives can enhance cellular antioxidant defenses. For instance, bioactive supramolecular thiazolidine derivatives have been shown to increase catalase activity, thereby mitigating oxidative stress in cells. This effect is attributed to their ability to bind to proteins like bovine liver catalase, enhancing its enzymatic activity significantly .

-

Antimicrobial Properties

- Various studies have evaluated the antimicrobial efficacy of thiazolidine derivatives. For example, one study reported that certain thiazolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Effects

- Thiazolidine derivatives have been investigated for their anticancer potential. Compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and A549 through various signaling pathways . Notably, this compound has exhibited promising results in reducing cell viability and proliferation in these models.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : By enhancing the activity of antioxidant enzymes like catalase, these compounds help in reducing reactive oxygen species (ROS) levels in cells .

- Enzyme Inhibition : Some derivatives act as competitive inhibitors of enzymes such as tyrosinase, which is involved in melanin production. This property is particularly beneficial in treating hyperpigmentation disorders .

Case Studies

- Clinical Trials on Biomarker Utility : A randomized crossover trial assessed the utility of 2-thiothiazolidine-4-carboxylic acid (a related compound) as a biomarker for broccoli intake. Results indicated significant urinary excretion levels post-consumption, suggesting its potential role in dietary studies .

- In Vitro Studies : In vitro evaluations have shown that thiazolidine derivatives can significantly inhibit the growth of various cancer cell lines while exhibiting low toxicity towards normal cells . The safety index calculated for these compounds indicates their potential for therapeutic applications with minimal side effects.

Data Summary

Properties

IUPAC Name |

(4R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5-,7?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDFHYZUQCNUJF-DSEUIKHZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.